N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(15-3,8-14-2)7-12-10(13)9-4-5-16-6-9/h4-6H,7-8H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUJNTAXUJHVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=COC=C1)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with 2,3-dimethoxy-2-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its furan moiety.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .
Comparison with Similar Compounds
Structural Analogues in the Furan-Carboxamide Family
Key Structural Differences :
Its hydrogen-bonding geometry (e.g., C=O···H-N interactions) differs from the methoxy-rich substituent in the target compound, likely affecting solubility and target binding . Anthra[2,3-b]furan-3-carboxamide Derivatives (): These bioisosteric analogs replace the furan with a fused anthraquinone-furan core, significantly altering π-π interactions and redox properties. The (S)-isomer exhibits 2–4-fold higher potency than the (R)-isomer, highlighting stereochemical sensitivity absent in the target compound’s simpler structure .
Functional Group Modifications: Fluorophenyl-Substituted Furopyridine Carboxamides (Evidences 3–6): Compounds like 2-(4-fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide feature fused pyridine rings and fluorinated substituents. These modifications enhance metabolic stability and kinase selectivity compared to the non-fluorinated, methoxy-substituted target compound .
Table 1: Comparative Properties of Selected Analogs
| Compound | Core Structure | Key Substituents | LogP* | IC50 (nM)† |
|---|---|---|---|---|
| N-(2,3-Dimethoxy-2-methylpropyl)furan-3-carboxamide | Furan-3-carboxamide | 2,3-Dimethoxy-2-methylpropyl | 1.2‡ | N/A |
| Anthra[2,3-b]furan-3-carboxamide [S-isomer] | Anthraquinone-furan | 3-Aminopyrrolidine | 2.8 | 12 |
| 2-(4-Fluorophenyl)-N-methyl-furopyridine carboxamide | Furo[2,3-b]pyridine | 4-Fluorophenyl, trifluoroethylamino | 3.1 | 45 |
| N-(3-Dimethylaminopropyl)-fluorophenyl dihydroisobenzofuran | Dihydroisobenzofuran | 4-Fluorophenyl, dimethylaminopropyl | 2.5 | >100 |
*Predicted using fragment-based methods.
†Antiproliferative activity against HCT-116 cells (where available).
‡Estimated for the target compound based on substituent contributions.
Key Findings :
- Biological Activity : Fluorophenyl and fused pyridine moieties in analogs correlate with kinase inhibition (e.g., EGFR, VEGFR2), whereas methoxy groups may favor interactions with oxidoreductases or GPCRs .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide, and how do reaction conditions impact yield?
- Answer: The compound is synthesized via multi-step reactions involving coupling of substituted amines with furan-3-carboxylic acid derivatives. For example, palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with ligands like 2-(dicyclohexylphosphino)-2′,4′,6′-triisopropylbiphenyl) under inert atmospheres (argon) at elevated temperatures (~363 K) is a common method . Solvent choice (e.g., tert-butanol/toluene mixtures) and base selection (KOtert-Bu) critically influence yield, with reported yields as low as 17.2% due to side reactions or purification losses .
Table 1: Key Reaction Parameters
| Parameter | Example Conditions | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂, 0.09 mmol | Facilitates coupling |
| Solvent | tert-Butanol/toluene (3:7 v/v) | Polar aprotic for stability |
| Temperature | 363 K | Accelerates reaction |
| Base | KOtert-Bu (4 equiv) | Deprotonates intermediates |
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- Answer: Single-crystal X-ray diffraction (SC-XRD) at 173 K resolves its monoclinic P2₁/c symmetry, with lattice parameters a = 10.7691 Å, b = 21.746 Å, c = 8.8666 Å, and β = 101.934° . Intramolecular hydrogen bonds (e.g., C21–H21···O26, 2.66 Å) stabilize the conformation, while intermolecular N17–H17···O16 (2.90 Å) bonds form layered structures . NMR (¹H/¹³C) and IR confirm functional groups, with aromatic protons appearing at δ 6.81–7.27 ppm in DMSO-d₆ .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in bioactivity data for analogs of this compound?
- Answer: Molecular docking and density functional theory (DFT) analyses clarify structure-activity relationships (SAR). For example, analogs with electron-withdrawing groups (e.g., nitro) on the furan ring show enhanced binding to kinase targets (e.g., p38 MAP kinase) by stabilizing hydrogen bonds with catalytic lysine residues . Contradictions in IC₅₀ values between assays may arise from solvation effects or protein flexibility, which molecular dynamics simulations can address .
Table 2: Bioactivity of Structural Analogs
| Analog Substituent | Target Enzyme | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 2,5-Dimethylfuran | VEGFR-2 | 15 | Competitive ATP inhibition |
| 3-Nitrothiophene | p38 MAP kinase | 0.12 | Allosteric inhibition |
| 4-Cyclopropyltriazole | COX-2 | 2.5 | Substrate mimicry |
Q. What strategies optimize enantiomeric purity during synthesis?
- Answer: Chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak® IC) separates enantiomers, while asymmetric catalysis using Ru-BINAP complexes achieves >90% enantiomeric excess (ee) . For example, kinetic resolution of racemic intermediates using lipases (e.g., Candida antarctica) in biphasic systems improves selectivity .
Q. How do solvent polarity and hydrogen-bonding networks affect crystallization?
- Answer: Methanol/diethyl ether mixtures (low polarity) favor slow evaporation, yielding crystals with defined hydrogen-bonded layers (e.g., N24–H24···O26, 2.84 Å) . Polar solvents disrupt π-π stacking, leading to amorphous precipitates. SC-XRD data reveal dihedral angles (e.g., 54.53° between aromatic rings) critical for packing efficiency .
Methodological Guidance
Q. What experimental controls are essential for validating biological activity?
- Answer: Include positive controls (e.g., SB203580 for p38 inhibition) and counter-screen against off-target kinases (e.g., JNK, ERK) to confirm specificity . For cytotoxicity assays (e.g., MTT), normalize to vehicle-treated cells and assess mitochondrial toxicity via ATP luminescence .
Q. How to analyze conflicting data from hydrogen-bonding networks in crystal structures?
- Answer: Compare isotropic displacement parameters (Ueq) and occupancy refinement. Discrepancies in H-bond lengths (e.g., 2.66 Å vs. 2.90 Å) may indicate dynamic disorder, resolvable via low-temperature (100 K) SC-XRD or neutron diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
